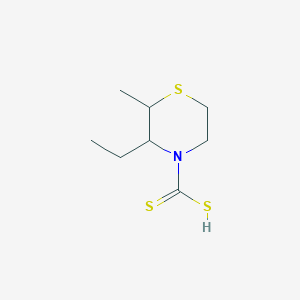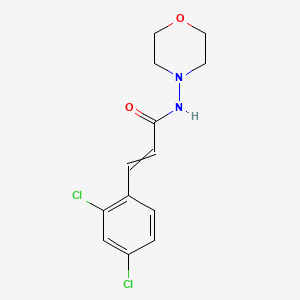![molecular formula C31H19F2N B14223069 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline CAS No. 820233-86-1](/img/structure/B14223069.png)
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the Bischler–Napieralski reaction, which is effective for the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods involving automated synthesis and purification systems. The use of microwave irradiation and flow chemistry can enhance reaction rates and yields, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(het)arylisoquinolines: These compounds share a similar isoquinoline core but differ in the nature of the aryl substituents.
Fluorinated Isoquinolines: Compounds with fluorine atoms on the isoquinoline ring, which can exhibit different chemical and biological properties.
Uniqueness
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .
Propiedades
Número CAS |
820233-86-1 |
|---|---|
Fórmula molecular |
C31H19F2N |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1,4-bis(4-fluorophenyl)-3-phenylbenzo[g]isoquinoline |
InChI |
InChI=1S/C31H19F2N/c32-25-14-10-20(11-15-25)29-27-18-23-8-4-5-9-24(23)19-28(27)30(22-12-16-26(33)17-13-22)34-31(29)21-6-2-1-3-7-21/h1-19H |
Clave InChI |
TWEVFFIRVUVWQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4C=C3C(=N2)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)



